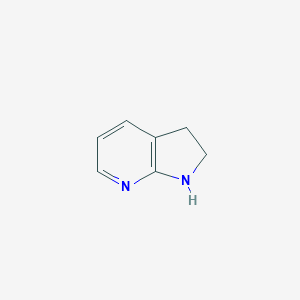
2,3-Dihydro-7-azaindole
Cat. No. B079068
Key on ui cas rn:
10592-27-5
M. Wt: 118.14 g/mol
InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652137B2
Procedure details


98% Formic acid (37.5 mL, 0.97 mol) was added to a stirred and cooled (ice bath) neat Et3N (150 mL, 1.08 mol). A two-phase system, which was formed, was then added to a mixture of 7-azaindole (50.0 g, 0.424 mol), formic acid (750 mL), and 10% palladium on activated carbon (26.75 g, Degussa type), and stirred at 80° C. for 4 d. The mixture was cooled to r.t., the catalyst was filtered off and washed with formic acid (100 mL). The filtrate and washings were combined and concentrated in vacuum. The residual liquid was cooled (ice bath) and basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL). Then, the mixture was refluxed for 2 h until TLC showed completion. Ice was added in amount sufficient to lower the temperature of the mixture to 20° C. The two-phase system was then extracted with AcOEt (5×500 mL). Combined extracts were washed with brine, dried MgSO4, and concentrated in vacuum. The residual brown solid was separated by means of SGC with AcOEt:MeOH as eluent to afford recovered 1 (12.57 g, 25%) and desired 2 (36.05 g, 71%). 1H NMR (400 MHz, CDCl3) δ 3.05 (t, J=8.4 Hz, 2H), 3.60 (t, J=8.4 Hz, 2H), 4.52 (bs, 1H), 6.49 (dd, J=7.0, 5.3 Hz, 1H), 7.23 (dq, J=7.0, 1.3 Hz, 1H), 7.81 (ddt, J=5.3, 1.3, 1.1 Hz, 1H).





Name
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
Identifiers


|
REACTION_CXSMILES
|
CCN(CC)CC.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][N:15]=2)[CH:10]=[CH:9]1>[Pd].C(O)=O>[NH:8]1[C:16]2=[N:15][CH:14]=[CH:13][CH:12]=[C:11]2[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CN=C12
|
|
Name
|
|
|
Quantity
|
26.75 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
37.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A two-phase system, which was formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 80° C. for 4 d
|
|
Duration
|
4 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with formic acid (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residual liquid was cooled (ice bath)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture was refluxed for 2 h until TLC
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice was added in amount sufficient
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 20° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The two-phase system was then extracted with AcOEt (5×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined extracts were washed with brine, dried MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual brown solid was separated by means of SGC with AcOEt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
MeOH as eluent to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered 1 (12.57 g, 25%)
|
Outcomes


Product
|
Name
|
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
|
|
Type
|
|
|
Smiles
|
N1CCC=2C1=NC=CC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
